molecular formula C17H29N3O4S B13335212 Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate

Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate

Cat. No.: B13335212
M. Wt: 371.5 g/mol
InChI Key: MTIZHLHFACYVKF-XEZPLFJOSA-N
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Description

Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate, also known as biotin methyl ester, is a derivative of biotin. Biotin is a water-soluble B-vitamin (vitamin B7) that plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. The methyl ester form of biotin is often used in biochemical research and industrial applications due to its stability and ease of handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate typically involves the esterification of biotin with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of biotin to its methyl ester form .

Industrial Production Methods: In industrial settings, the production of biotin methyl ester involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate involves its conversion to biotin in the body. Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic processes such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. The compound binds to the active site of these enzymes, facilitating the transfer of carbon dioxide and enabling the enzymatic reactions to proceed .

Comparison with Similar Compounds

Uniqueness: Methyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoate is unique due to its esterified form, which enhances its stability and makes it more suitable for certain industrial and research applications. Its ability to undergo various chemical reactions and its role as a precursor to biotin further highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C17H29N3O4S

Molecular Weight

371.5 g/mol

IUPAC Name

methyl 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoate

InChI

InChI=1S/C17H29N3O4S/c1-24-15(22)9-3-2-6-10-18-14(21)8-5-4-7-13-16-12(11-25-13)19-17(23)20-16/h12-13,16H,2-11H2,1H3,(H,18,21)(H2,19,20,23)/t12-,13-,16-/m0/s1

InChI Key

MTIZHLHFACYVKF-XEZPLFJOSA-N

Isomeric SMILES

COC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2

Canonical SMILES

COC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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